Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-
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Overview
Description
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidinyl group and a methylthio group. It is known for its significant role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-, often involves multicomponent reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of β-dicarbonyl compounds with ammonia and an aldehyde . Another approach is the Bohlmann-Rahtz pyridine synthesis, which utilizes enamine and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of pyridine derivatives can involve the use of magnetically recoverable nano-catalysts, which offer advantages such as high surface area and ease of separation from the reaction medium . These catalysts facilitate efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and DMF (dimethylformamide) . Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield pyridine N-oxides, while substitution reactions can produce various alkyl or acyl pyridine derivatives .
Scientific Research Applications
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The presence of the pyridine ring and its substituents plays a crucial role in determining its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
Nicotine: Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-, (S)-
Nicotinic acid: Pyridine-3-carboxylic acid
Nicotinamide: 3-pyridinecarboxamide
Uniqueness
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- is unique due to the presence of both a pyrrolidinyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of substituents can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
919079-38-2 |
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Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-4-methylsulfanylpyridine |
InChI |
InChI=1S/C11H16N2S/c1-13-7-3-4-10(13)9-8-12-6-5-11(9)14-2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
YEKBRLRRDIMYAH-JTQLQIEISA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)SC |
Canonical SMILES |
CN1CCCC1C2=C(C=CN=C2)SC |
Origin of Product |
United States |
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